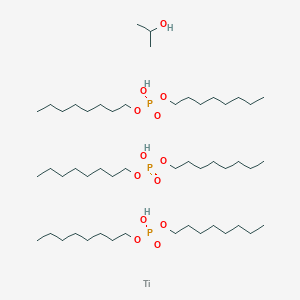
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Clorhidrato de 1-carboxilato de tert-butilo 2,5-diisobutilpiperazina es un compuesto orgánico sintético que pertenece a la familia de las piperazinas. Este compuesto se caracteriza por su estereoquímica única y grupos funcionales, lo que lo convierte en una molécula valiosa en varios campos de investigación científica. Sus aplicaciones abarcan la química, la biología, la medicina y la industria, lo que lo convierte en un compuesto de gran interés.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,5R)-Clorhidrato de 1-carboxilato de tert-butilo 2,5-diisobutilpiperazina normalmente implica los siguientes pasos:
Formación del anillo de piperazina: El anillo de piperazina se forma mediante una reacción de ciclización que involucra diaminas y dihaluros apropiados en condiciones controladas.
Introducción de grupos isobutilo: Los grupos isobutilo se introducen mediante reacciones de alquilación utilizando haluros de isobutilo en presencia de una base fuerte.
Protección de tert-butilo: El grupo tert-butilo se agrega para proteger los átomos de nitrógeno durante las reacciones posteriores. Esto generalmente se logra mediante una reacción con cloroformiato de tert-butilo.
Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato al hacer reaccionar la base libre con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las reacciones se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,5R)-Clorhidrato de 1-carboxilato de tert-butilo 2,5-diisobutilpiperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno o los grupos isobutilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: N-óxidos del anillo de piperazina.
Reducción: Aminas secundarias o terciarias.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
(2R,5R)-Clorhidrato de 1-carboxilato de tert-butilo 2,5-diisobutilpiperazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y la unión a receptores debido a su estructura única.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluida su función como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R,5R)-Clorhidrato de 1-carboxilato de tert-butilo 2,5-diisobutilpiperazina involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Las vías y dianas exactas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Propiedades
Fórmula molecular |
C17H34N2O2 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3 |
Clave InChI |
NBBAXAIIMROXQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


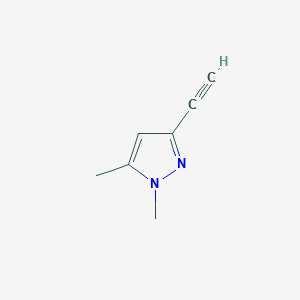
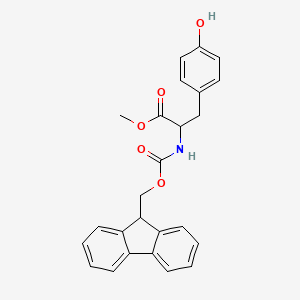
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

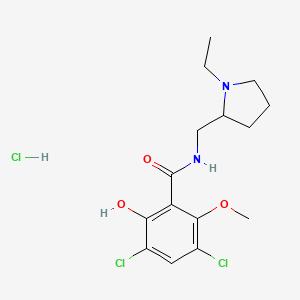
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

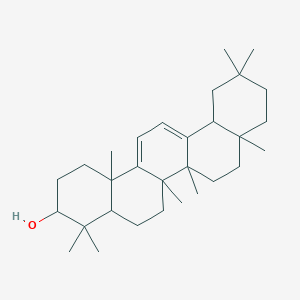

![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)

